![molecular formula C17H23N3O4 B2660629 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea CAS No. 954588-99-9](/img/structure/B2660629.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are widely known for their versatility in medicinal chemistry due to their ability to engage in hydrogen bonding, providing important pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea can involve several synthetic strategies, starting with the preparation of benzo[d][1,3]dioxole derivatives, followed by the formation of the pyrrolidine ring and the subsequent coupling with urea.
Benzo[d][1,3]dioxole Derivative Formation: : This typically involves the cyclization of catechol with methylene chloride under acidic conditions to yield the benzo[d][1,3]dioxole structure.
Pyrrolidine Ring Formation: : The pyrrolidine ring can be formed via a reaction between the benzo[d][1,3]dioxole derivative and an appropriate amine under reductive amination conditions.
Urea Coupling: : Finally, the key urea structure is introduced by reacting the intermediate product with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods: In industrial settings, these reactions are often optimized for high yield and purity. Continuous flow reactors can be used to maintain consistent reaction conditions, ensuring scalability and efficiency. Solvent selection, temperature control, and reaction time are meticulously adjusted to maximize the output.
Chemical Reactions Analysis
Types of Reactions: 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea undergoes various chemical reactions including:
Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, forming different oxidized derivatives.
Reduction: : Reduction reactions can be employed to modify the benzo[d][1,3]dioxole moiety or the carbonyl group in the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or m-chloroperbenzoic acid can be used under acidic or basic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminium hydride can reduce specific functionalities.
Substitution: : Typical reagents include alkyl halides, acyl chlorides, or nitration reagents under controlled temperatures.
Major Products Formed: The major products are primarily oxidized or substituted derivatives of the original compound, which can exhibit significantly different chemical and biological properties.
Scientific Research Applications
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea has applications in various fields such as:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Biology : Investigated for its potential as a biochemical probe due to its interaction with biological macromolecules. Medicine : Explored for its potential therapeutic properties, particularly in the design of novel drug candidates. Industry : Utilized in the development of new materials with specific properties such as improved stability or reactivity.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, often involving hydrogen bonding and Van der Waals forces. Specific targets can include enzymes and receptors where the compound can inhibit or activate biological pathways.
Molecular Targets and Pathways: 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea targets specific proteins within cells, potentially modifying their activity or expression. Pathways such as signal transduction, cell cycle regulation, and metabolic processes can be affected.
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(tert-butyl)urea
5-Oxopyrrolidine-1-carboxamide
Benzo[d][1,3]dioxole-5-carboxylic acid derivatives
Comparison and Uniqueness: Compared to these similar compounds, this compound stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring and the specific urea derivative allows for a broad range of interactions and applications that may not be as pronounced in the other compounds.
Properties
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-tert-butylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-17(2,3)19-16(22)18-8-11-6-15(21)20(9-11)12-4-5-13-14(7-12)24-10-23-13/h4-5,7,11H,6,8-10H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDRWIZMSOUSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
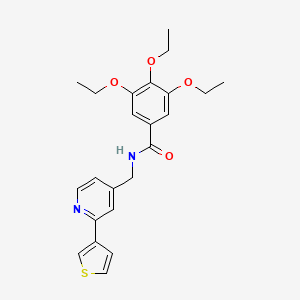
![N-(3-chloro-4-methylphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2660548.png)
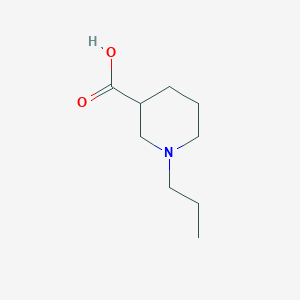
![2-fluoro-N-(2-oxo-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2660552.png)
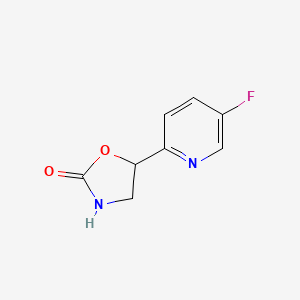
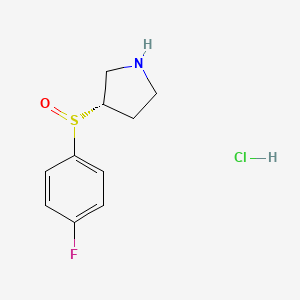
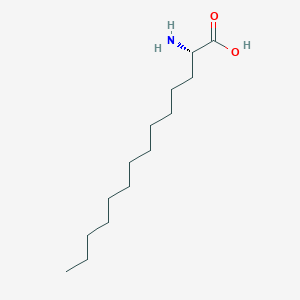

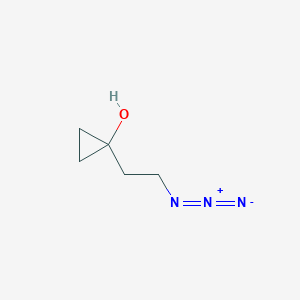
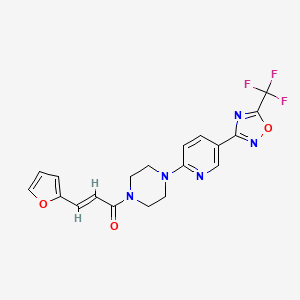
![(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one](/img/structure/B2660562.png)
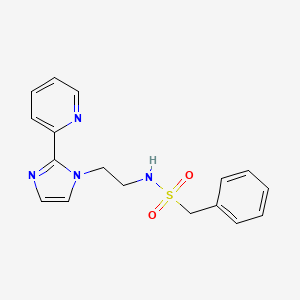
![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2660567.png)

